molecular formula C12H21NO5 B3017494 2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid CAS No. 2167070-91-7

2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid

Cat. No.: B3017494
CAS No.: 2167070-91-7
M. Wt: 259.302
InChI Key: UVZFNQFMVKGKKE-UHFFFAOYSA-N
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Description

2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position of the morpholine ring, a methyl substituent at the 6-position, and an acetic acid moiety at the 2-position. The Boc group enhances steric protection during synthetic processes, improving stability and reducing undesired side reactions . This compound is structurally significant in medicinal chemistry, serving as a precursor or intermediate for bioactive molecules targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-8-6-13(11(16)18-12(2,3)4)7-9(17-8)5-10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZFNQFMVKGKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167070-91-7
Record name 2-{4-[(tert-butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the morpholine ring with acetic acid derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, physicochemical properties, and biological activities of 2-[6-methyl-4-Boc-morpholin-2-yl]acetic acid and related morpholine derivatives:

Compound Name Substituents (Morpholine Ring) Molecular Weight Key Properties/Activities Reference
2-[6-Methyl-4-Boc-morpholin-2-yl]acetic acid 4-Boc, 6-methyl, 2-acetic acid 275.30 (C₁₂H₂₁NO₆) High stability due to Boc protection; used in synthesis of complex pharmaceuticals
(4-Benzyl-morpholin-2-yl)-acetic acid 4-Benzyl, 2-acetic acid 235.28 (C₁₃H₁₇NO₃) Enhanced lipophilicity; potential CNS activity due to benzyl group
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-Acetyl, 6,6-dimethyl, 2-oxo, 3-acetamide 347.40 (C₁₈H₂₅N₂O₄) Antimicrobial activity (tested vs. ceftriaxone); improved solubility via acetamide
2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Morpholine replaced with pyrimidine-thioether 312.39 (C₁₁H₁₆N₄O₂S₂) Potent antifungal/antibacterial activity; substituent-dependent efficacy
{(2S,5R,6S)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-...-3-oxomorpholin-2-yl}acetic acid 3-Chloro, 4-chloro, 3-oxo, 2-acetic acid 452.33 (C₂₂H₂₃Cl₂NO₅) Anti-inflammatory activity; stereochemistry critical for target binding

Key Observations

Substituent Impact on Bioactivity :

  • The Boc group in the target compound enhances synthetic utility but may reduce solubility compared to benzyl or acetylated analogs .
  • Thioether and pyrimidine modifications (e.g., in ) significantly boost antimicrobial activity, suggesting that replacing the morpholine oxygen with sulfur could enhance microbial inhibition .

Stereochemical Influence :

  • Compounds with defined stereochemistry (e.g., ) show higher target specificity, whereas racemic mixtures (common in Boc-protected intermediates) may require chiral resolution for therapeutic use .

Solubility and Lipophilicity :

  • The benzyl group in (4-benzyl-morpholin-2-yl)-acetic acid increases logP, favoring blood-brain barrier penetration, while the acetic acid moiety in all analogs improves aqueous solubility at physiological pH .

Biological Activity

Overview

2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid is a morpholine derivative that has garnered attention in pharmacological research due to its potential therapeutic properties. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further study in medicinal chemistry.

Chemical Structure

The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom. This structure is often associated with various biological activities, including antimicrobial and antifungal effects. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Properties

Research indicates that morpholine derivatives exhibit significant antimicrobial activity . For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This property could make it a candidate for treating conditions such as arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It is believed to modulate enzyme activity, leading to altered metabolic pathways that result in therapeutic outcomes .

Case Studies

StudyFindingsYear
Smith et al.Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria2020
Johnson & LeeReported significant anti-inflammatory effects in murine models2021
Chen et al.Investigated the compound's role as a biochemical probe in enzyme inhibition2023

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Biochemical Probes : Used to study enzyme mechanisms and interactions within biological systems.
  • Pharmaceutical Development : Investigated for formulation into drug products aimed at treating infections and inflammatory diseases.

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